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Compound of Interest

Compound Name: Barium phosphide (Ba3P2)

Cat. No.: B082334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction of the

properties of Barium Phosphide (Ba₃P₂). The content herein is based on established first-

principles computational methodologies, drawing parallels from studies on analogous

phosphide and barium-containing compounds. This document is intended to serve as a

foundational resource for researchers and professionals engaged in materials science and

computational drug development.

Structural Properties
Barium phosphide (Ba₃P₂) is an ionic compound formed from the reaction of barium, an

alkaline earth metal, and phosphorus, a non-metal. The resulting ionic structure consists of

barium cations (Ba²⁺) and phosphide anions (P³⁻).[1][2][3] Crystallographic studies indicate

that Ba₃P₂ adopts the anti-Th₃P₄ structure type.[4]

First-principles calculations based on Density Functional Theory (DFT) are the primary

theoretical tools for determining the precise structural parameters of Ba₃P₂. These calculations

typically involve the optimization of the crystal lattice to find the minimum energy configuration.

Table 1: Predicted Structural Properties of Ba₃P₂
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Property Predicted Value Unit

Crystal System Cubic

Space Group I-43d

Lattice Constant (a) 9.03 - 9.05 Å

Bulk Modulus (K) 45 - 50 GPa

Pressure Derivative (K') 4.0 - 4.5

Note: The values presented are typical ranges expected from DFT calculations based on

studies of similar phosphide materials.

Computational Methodology
The theoretical prediction of Ba₃P₂ properties relies on quantum mechanical simulations,

primarily using Density Functional Theory (DFT). The following outlines a standard

computational protocol for such predictions.

First-Principles Calculations
DFT calculations are performed using established software packages like VASP (Vienna Ab

initio Simulation Package) or Quantum Espresso.[5] The fundamental approach involves

solving the Kohn-Sham equations to determine the electronic structure of the material, from

which various properties can be derived.[6]

A typical workflow for the first-principles prediction of material properties is illustrated in the

diagram below.
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Computational Setup

Property Extraction

Define Crystal Structure (e.g., Ba₃P₂ anti-Th₃P₄)

Select Pseudopotentials (e.g., PBE)

Set Calculation Parameters (k-points, E_cut)

Geometry Optimization

Self-Consistent Field (SCF) Calculation Structural Properties (Lattice Constants)

Non-Self-Consistent Field (NSCF) Calculation

Phonon Calculations (DFPT)

Mechanical Properties (Elastic Constants)Electronic Properties (Band Structure, DOS) Thermodynamic Properties (Heat Capacity, Debye T)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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